![molecular formula C13H18BNO2 B8226470 (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine](/img/structure/B8226470.png)
(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds containing boronic esters are typically involved in carbon-carbon bond forming reactions such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. Boronic esters are typically stable and can be stored under normal conditions .Scientific Research Applications
Photochromic Materials
(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine: has been studied for its photochromic behavior. Two different polymorphs of TPENOMe were obtained: TPENOMe-a (square block-like crystal) and TPENOMe-b (needle-like crystal). These polymorphs exhibit contrasting fluorescence and photochromic properties . TPENOMe-a shows weak fluorescence and reversible photochromism, while TPENOMe-b emits stronger orange fluorescence without photochromism. Researchers have investigated the crystal structures and fluorescence spectra to understand these distinct behaviors.
Semiconducting Polymers
While TPENOMe itself is not a polymer, its structural motifs can inspire the design of semiconducting polymers. Researchers have synthesized novel semiconducting polymers based on similar frameworks. These polymers exhibit high refractive indices and low birefringences, making them promising candidates for optoelectronic applications .
Unique Reactivity Patterns
The tert-butyl group in TPENOMe contributes to its unique reactivity. Crowded tert-butyl groups often exhibit unexpected behaviors in chemical reactions. Researchers have highlighted TPENOMe’s distinctive reactivity pattern, which could find applications in synthetic chemistry and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h5-10H,1-4H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWNEMIMBQPEB-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
950483-20-2 | |
Record name | 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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